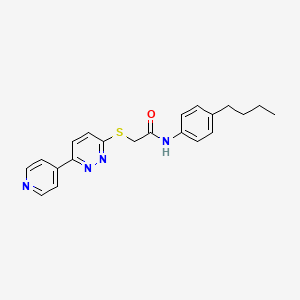

N-(4-butylphenyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(4-butylphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4OS/c1-2-3-4-16-5-7-18(8-6-16)23-20(26)15-27-21-10-9-19(24-25-21)17-11-13-22-14-12-17/h5-14H,2-4,15H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AADWYHATHYLZPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-butylphenyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the pyridazinyl and butylphenyl intermediates, followed by their coupling through a thioether linkage. Common reagents used in these reactions include halogenated compounds, thiols, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

“N-(4-butylphenyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide” can undergo various chemical reactions, including:

Oxidation: Conversion of the thioether group to a sulfoxide or sulfone.

Reduction: Reduction of the pyridazinyl ring or other functional groups.

Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that compounds similar to N-(4-butylphenyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide exhibit promising antimicrobial activity . For instance, derivatives containing pyridine and pyridazine rings have been shown to possess enhanced antibacterial properties against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds often demonstrate superior effectiveness compared to traditional antibiotics like vancomycin .

Neuroprotective Effects

Research has also highlighted the potential neuroprotective properties of thiopyridazine derivatives. In particular, studies have shown that these compounds can significantly increase the expression of excitatory amino acid transporter 2 (EAAT-2), which plays a crucial role in regulating glutamate levels in the brain. This mechanism suggests that this compound may be beneficial in treating neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Studies indicate that modifications to the thioether and pyridazine functionalities can significantly impact the biological activity of the compound. For example, variations in substituents on the pyridine ring have been linked to increased potency against specific bacterial strains .

Case Studies

- Antibacterial Activity : A study conducted on a series of pyridine and pyridazine derivatives demonstrated that certain modifications led to MIC values as low as 0.125 µg/mL against MRSA, highlighting the compound's potential as a lead structure for developing new antibiotics .

- Neuroprotective Mechanisms : In vitro experiments revealed that specific thiopyridazine derivatives could enhance EAAT-2 levels by three to four times at low concentrations (EC50 < 1 µM), suggesting their utility in mitigating glutamate excitotoxicity in neuronal cells .

Mechanism of Action

The mechanism by which “N-(4-butylphenyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide” exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

OLC15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide)

- Core Structure : 1,2,4-Triazole ring.

- Key Differences : Replaces the pyridazine core with a triazole ring and introduces an ethyl group at position 4 of the triazole.

- Biological Activity : Potent Orco antagonist in insects, highlighting the importance of the triazole-thioacetamide scaffold in receptor inhibition .

- SAR Insight : The triazole ring’s smaller size and electronic properties may enhance binding to Orco compared to bulkier pyridazine derivatives.

VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thiol)acetamide)

- Core Structure : 1,2,4-Triazole ring.

- Key Differences : Ethylphenyl substituent (vs. butylphenyl) and a pyridin-3-yl group (vs. pyridin-4-yl).

- Biological Activity: Orco activator, demonstrating that minor substituent changes (e.g., phenyl chain length, pyridyl position) can switch activity from antagonism to activation .

Triazino-Indole Derivatives ()

Examples include Compound 23 (N-(4-(cyanomethyl)phenyl)-2-((5-methyltriazino[5,6-b]indol-3-yl)thio)acetamide):

- Core Structure: Triazino-indole fused ring system.

- Key Differences : Larger, planar heterocycle compared to pyridazine.

- Synthesis : Prepared via amide coupling (purity >95%), indicating robust synthetic routes for thioacetamide derivatives .

- Potential Applications: Hit compounds in protein-targeted studies, though biological targets remain unspecified.

Oxadiazole-Thiazole Hybrids ()

Examples include Compound 3a (N-(4-(3-nitrophenyl)thiazol-2-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide):

- Core Structure : 1,3,4-Oxadiazole and thiazole rings.

- Biological Activity : Acetylcholinesterase inhibitors (72% yield), suggesting divergent therapeutic applications compared to Orco modulators .

- SAR Insight : The oxadiazole-thiazole framework may enhance π-π stacking with enzyme active sites.

Structure-Activity Relationship (SAR) Trends

Heterocycle Impact :

- Triazoles (OLC15, VUAA1) favor Orco modulation due to optimal steric and electronic profiles.

- Pyridazines (target compound) may offer unique binding modes but require empirical validation.

Substituent Effects :

- N-aryl groups : Butylphenyl (target, OLC15) enhances lipophilicity vs. ethylphenyl (VUAA1).

- Thioether linkers : Critical for maintaining conformational flexibility and sulfur-mediated interactions.

Biological Activity

N-(4-butylphenyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide, with the CAS number 899994-65-1, is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of this compound is with a molecular weight of 378.5 g/mol. The structure features a butylphenyl moiety linked to a pyridazinyl-thioacetamide group, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H22N4OS |

| Molecular Weight | 378.5 g/mol |

| CAS Number | 899994-65-1 |

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives of pyridazin and thioacetamide have shown inhibition against various cancer cell lines, including breast and lung cancer models. The mechanism often involves the modulation of signaling pathways related to apoptosis and cell proliferation.

Anti-inflammatory Properties

Research has demonstrated that this compound may possess anti-inflammatory effects. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. The structural attributes contribute to its ability to interact with inflammatory mediators.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary results indicate effectiveness against a range of bacterial strains, particularly those resistant to conventional antibiotics. This activity is believed to stem from its ability to disrupt bacterial cell membranes and inhibit vital enzymatic processes.

Case Studies

- Antitumor Efficacy :

- Anti-inflammatory Mechanism :

- Antimicrobial Testing :

Q & A

Q. What are the optimized synthetic routes for N-(4-butylphenyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution, reduction, and condensation. For example:

- Substitution : Reacting a halogenated pyridazine derivative (e.g., 6-chloropyridazin-3-yl intermediate) with a thiol-containing precursor under alkaline conditions to form the thioether linkage .

- Reduction : Use of iron powder under acidic conditions to reduce nitro intermediates to amines, ensuring preservation of the pyridinyl group .

- Condensation : Employing condensing agents (e.g., EDC/HOBt) for amide bond formation between the thioacetate and 4-butylphenylamine.

Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to acylating agent) and controlled temperatures (e.g., reflux in ethanol for 30–60 minutes) .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions, with pyridinyl protons appearing as doublets (δ 8.5–9.0 ppm) and thioacetamide methylenes as singlets (δ 3.5–4.0 ppm) .

- Mass Spectrometry (HRMS-ESI) : Validate molecular weight (e.g., expected [M+H]⁺ ion for C₂₁H₂₃N₃OS₂: 422.12 g/mol) .

- HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationships (SAR) of this compound’s pyridazine and pyridine moieties?

- Methodological Answer :

- Functional Group Modifications : Replace the pyridin-4-yl group with pyridin-3-yl or phenyl analogs to evaluate electronic effects on target binding .

- Thioether vs. Sulfone/Sulfoxide : Synthesize derivatives with oxidized sulfur to study hydrophilicity impacts on membrane permeability .

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds between pyridazine N-atoms and kinase active sites) .

Q. What strategies are effective in resolving contradictions in biological activity data across different studies?

- Methodological Answer :

- Assay Standardization : Replicate studies under uniform conditions (e.g., ATP concentration in kinase assays) to isolate compound-specific effects .

- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity measurements .

- Orthogonal Assays : Cross-validate results using SPR (binding affinity) and cell-based viability assays (IC₅₀) to distinguish direct vs. indirect mechanisms .

Q. What computational methods are used to predict interactions with biological targets like kinases or GPCRs?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (e.g., in GROMACS) to assess stability of the acetamide moiety in hydrophobic pockets .

- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity) and CYP450 inhibition risks, guiding lead optimization .

- Free Energy Perturbation (FEP) : Quantify binding energy differences between analogs with subtle substituent changes (e.g., butyl vs. pentyl phenyl groups) .

Q. How can researchers troubleshoot low yields in the thioacetamide linkage formation during synthesis?

- Methodological Answer :

- Catalyst Screening : Test alternatives to DMF (e.g., DMSO or THF) to enhance nucleophilicity of the thiol group .

- Oxygen Exclusion : Conduct reactions under nitrogen to prevent disulfide byproduct formation .

- Temperature Gradients : Optimize between 60–80°C to balance reaction rate and decomposition .

Data Contradiction Analysis

Example Scenario : Conflicting reports on kinase inhibition potency (IC₅₀ = 50 nM vs. 200 nM).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.